molecular formula C16H19F3N6O B12194151 Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone

Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone

Cat. No.: B12194151
M. Wt: 368.36 g/mol
InChI Key: HRCZLXAHKFJNHM-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone: is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include hydrazine hydrate, ethanol, and various chlorinating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, chloroacetyl chloride, and various amines . Reaction conditions often involve controlled temperatures and the use of solvents such as N,N-dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with triazolo[4,3-b]pyridazine cores, such as:

Uniqueness

Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H19F3N6O

Molecular Weight

368.36 g/mol

IUPAC Name

pyrrolidin-1-yl-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone

InChI

InChI=1S/C16H19F3N6O/c17-16(18,19)15-21-20-12-3-4-13(22-25(12)15)23-9-5-11(6-10-23)14(26)24-7-1-2-8-24/h3-4,11H,1-2,5-10H2

InChI Key

HRCZLXAHKFJNHM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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